

Molecular Modeling of the KHK-6 and HPK1 Interaction: A Technical Guide

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Compound of Interest

Compound Name: KHK-6

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Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, has emerged as a critical negative regulator of immune responses, making it a promising therapeutic target for immuno-oncology.[1][2] By dampening signaling downstream of T-cell and B-cell receptors, HPK1 acts as an intracellular checkpoint that can be exploited by tumors to evade immune surveillance.[1][2] Pharmacological inhibition of HPK1 is a key strategy to enhance anti-tumor immunity. This guide provides a technical overview of the molecular interaction between HPK1 and **KHK-6**, a novel, potent, and selective ATP-competitive inhibitor. We will delve into the molecular modeling, quantitative interaction data, relevant signaling pathways, and the experimental protocols used to characterize this interaction.

Introduction to HPK1 and the Inhibitor KHK-6

HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells.[2] It functions as a crucial negative feedback regulator in T-cell receptor (TCR) signaling.[2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as SLP-76 (Linker for Activation of T-cells family member 76).[3][4] This phosphorylation leads to the degradation of SLP-76, thereby attenuating T-cell activation and reducing the immune response.[3][5] The genetic ablation or pharmacological inhibition of HPK1 has been shown to improve the immune response to cancers by enhancing T-cell activation and cytokine production.[3]

KHK-6 is a novel, synthesized small molecule designed to inhibit the kinase activity of HPK1.[3] As an ATP-competitive inhibitor, **KHK-6** binds to the ATP-binding site of HPK1, preventing the phosphorylation of its downstream targets and thus enhancing the functional activation of T cells.[3][6]

Quantitative Analysis of the KHK-6 and HPK1 Interaction

The inhibitory activity of **KHK-6** against HPK1 has been quantified through in vitro kinase assays. The key parameter for its potency is the half-maximal inhibitory concentration (IC50).

Compound	Target Kinase	IC50 Value	Assay Type
KHK-6	HPK1	20 nM	In Vitro Kinase Assay
KHK-6	Jurkat cells	> 1 μ M	Cell Viability Assay (CCK-8)
KHK-6	PBMCs	> 1 μ M	Cell Viability Assay (CCK-8)

Table 1: Summary of quantitative data for the KHK-6 inhibitor. Data sourced from Ahn MJ, et al. (2024) and commercial suppliers.[3][6][7]

Molecular Modeling and Binding Mode

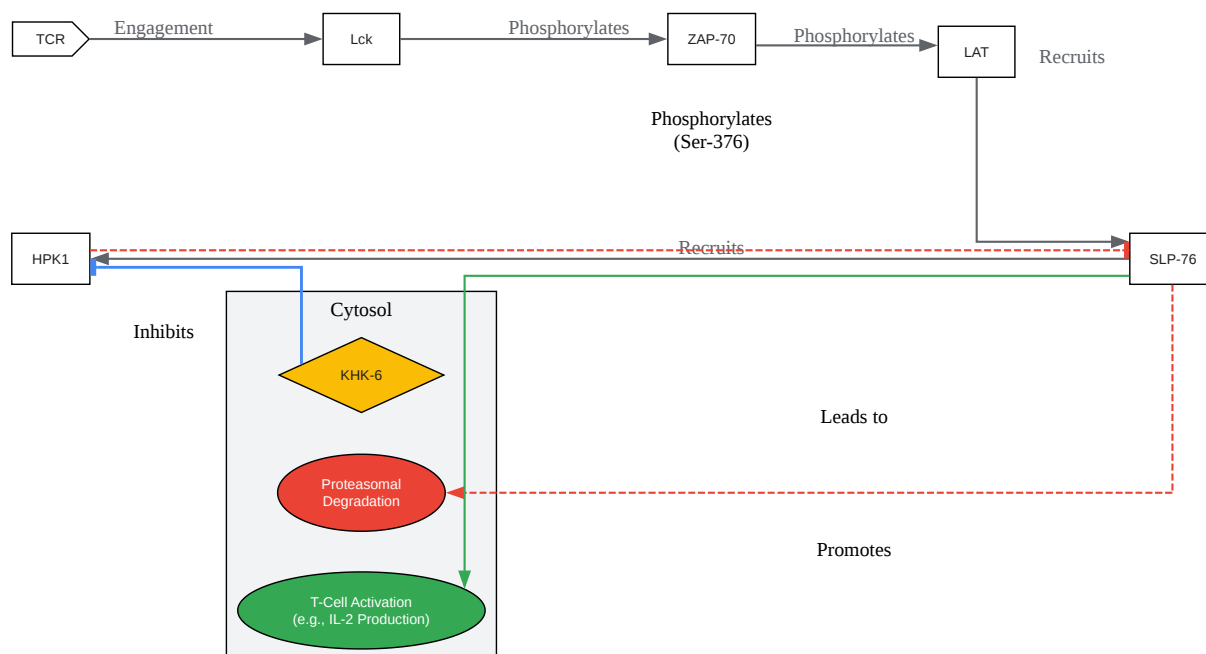
Molecular dynamics simulations have been employed to predict the binding mode of **KHK-6** within the ATP-binding site of HPK1. These models are crucial for understanding the structural basis of inhibition and for guiding further inhibitor design.

The proposed binding model of **KHK-6** indicates that its affinity is driven by several hydrogen bond interactions, both direct and water-mediated, with key residues in the HPK1 active site.[4] [6] The structure suggests that two nitrogen atoms in the **KHK-6** molecule play a significant role

in these interactions.[4] The inhibitor occupies the same pocket as ATP, effectively blocking the kinase's catalytic function.[3][6] Computational studies, including molecular docking and dynamics simulations, are standard procedures for predicting these interactions and estimating binding free energies.[8][9][10]

HPK1 Signaling Pathway and Mechanism of Action of KHK-6

HPK1 is a key node in the TCR signaling cascade. Its primary role is to negatively regulate T-cell activation. The diagram below illustrates the canonical TCR signaling pathway and the intervention point of **KHK-6**.



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HPK1-mediated negative regulation of TCR signaling and **KHK-6** inhibition.

As shown, **KHK-6** directly inhibits HPK1, preventing the phosphorylation of SLP-76.[3][4] This action blocks the downstream signaling cascade that leads to SLP-76 degradation, thereby sustaining the signals required for robust T-cell activation, proliferation, and cytokine production.[3]

Experimental Protocols

Characterizing the interaction between a kinase and its inhibitor involves a series of established biochemical and cellular assays.

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general method for determining the IC₅₀ value of an inhibitor against its target kinase, adaptable for the **KHK-6**/HPK1 interaction. A common method is a luminescence-based assay like the ADP-Glo™ Kinase Assay.[\[11\]](#)

Objective: To measure the concentration of **KHK-6** required to inhibit 50% of HPK1 kinase activity.

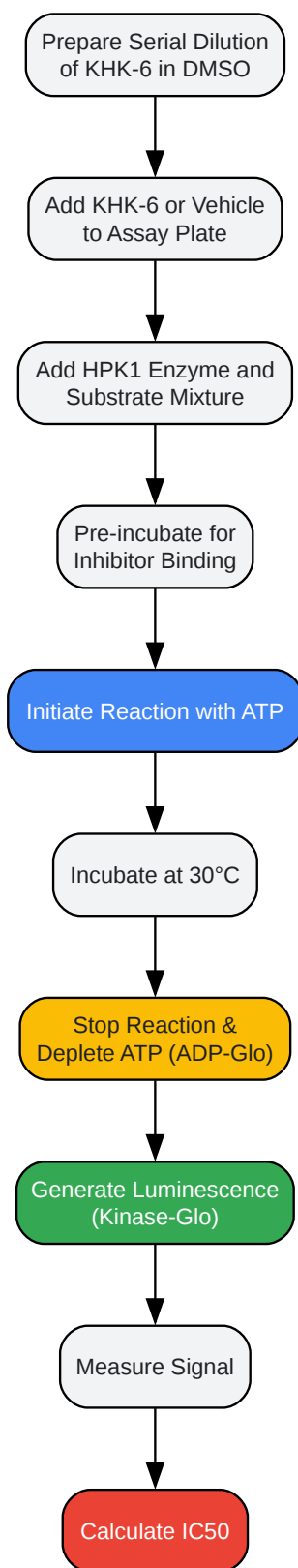
Materials:

- Purified, recombinant HPK1 enzyme
- Specific peptide substrate for HPK1
- **KHK-6** compound (serially diluted)
- ATP (at or near the K_m for HPK1)
- Kinase assay buffer
- ADP-Glo™ Reagent and Kinase-Glo® Reagent[\[11\]](#)
- White, opaque 384-well assay plates
- Plate reader capable of measuring luminescence

Methodology:

- Compound Preparation: Prepare a 10-point serial dilution of **KHK-6** in DMSO. Further dilute these concentrations in the kinase assay buffer. A vehicle control (DMSO in assay buffer) must be included.[\[11\]](#)
- Reaction Setup: To the wells of a white assay plate, add the diluted **KHK-6** or vehicle control.[\[11\]](#)

- Enzyme/Substrate Addition: Add a mixture containing the purified HPK1 kinase and its specific peptide substrate to each well.[\[11\]](#)
- Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.[\[12\]](#)
- Reaction Initiation: Initiate the kinase reaction by adding ATP solution to each well. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[\[11\]](#)
- Reaction Termination and ADP Detection: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.[\[11\]](#)
- Luminescence Signal Generation: Add Kinase-Glo® Reagent to convert the generated ADP into ATP, which is then used in a luciferase reaction to produce light.[\[11\]](#)
- Data Acquisition: Measure the luminescence signal using a plate reader.
- Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the **KHK-6** concentration and fit the data to a dose-response curve to determine the IC50 value.[\[11\]](#)



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Workflow for an in vitro kinase inhibition assay.

Cellular Assays for Target Engagement

To confirm that **KHK-6** engages HPK1 within a cellular context, one can measure the phosphorylation of its direct downstream target, SLP-76.

Objective: To determine if **KHK-6** inhibits the phosphorylation of SLP-76 at Ser-376 in T cells.

Methodology:

- Cell Culture: Culture a suitable T-cell line (e.g., Jurkat) or primary human T cells.
- Treatment: Treat the cells with various concentrations of **KHK-6** or a vehicle control for a specified duration.
- Stimulation: Stimulate the T cells with anti-CD3/CD28 antibodies to activate the TCR signaling pathway.^[3]
- Cell Lysis: Harvest and lyse the cells to extract proteins.
- Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated SLP-76 (pSLP-76 Ser-376) and total SLP-76.
- Analysis: A decrease in the pSLP-76 signal in **KHK-6**-treated cells compared to the vehicle control indicates successful target engagement and inhibition of HPK1.^[3]

Conclusion

The interaction between **KHK-6** and HPK1 provides a compelling example of targeted kinase inhibition for cancer immunotherapy. **KHK-6** demonstrates potent in vitro inhibition of HPK1 with an IC₅₀ of 20 nM, acting as an ATP-competitive inhibitor.^{[3][7]} Molecular modeling suggests a stable binding mode within the kinase's active site, driven by key hydrogen bond interactions.^{[4][6]} By blocking HPK1, **KHK-6** prevents the negative regulation of TCR signaling, leading to enhanced T-cell activation.^{[3][13]} The experimental protocols detailed herein provide a framework for the continued investigation and development of HPK1 inhibitors as a promising class of therapeutics for enhancing anti-tumor immune responses.

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